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Introduction

Amidases (EC 3.5.1.4), also known as amidohydrolases, are a class of enzymes that catalyze

the hydrolysis of amide bonds to form a carboxylic acid and ammonia or an amine. These

enzymes are ubiquitous in nature and play crucial roles in various biological processes,

including nitrogen metabolism and the degradation of xenobiotics. In the pharmaceutical and

biotechnology industries, amidases are valuable biocatalysts for the synthesis of chiral amines

and other important chemical intermediates.[1] Consequently, the ability to accurately measure

amidase activity is essential for enzyme characterization, inhibitor screening, and process

optimization in drug development and industrial applications. Spectrophotometric assays offer a

sensitive, convenient, and continuous method for determining amidase activity.[2][3]

Principle of the Assay

The most common spectrophotometric assays for amidase activity utilize a chromogenic

substrate, which releases a colored product upon enzymatic hydrolysis. A widely used class of

substrates are amides derived from p-nitroaniline (pNA).[1][3][4] In its amide-linked form, the

substrate is colorless or shows minimal absorbance at the detection wavelength. When the
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amidase cleaves the amide bond, it liberates p-nitroaniline, a chromophore that is yellow in

solution and exhibits strong absorbance at a specific wavelength, typically between 400-410

nm.[5][6][7]

The rate of the reaction is determined by monitoring the increase in absorbance over time.

According to the Beer-Lambert law, this rate of absorbance change is directly proportional to

the rate of product formation, and thus to the enzyme's activity.[8] This method allows for the

continuous monitoring of the reaction, making it highly suitable for determining key enzyme

kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction

velocity (Vₘₐₓ).[3][8]

An alternative colorimetric method involves measuring the ammonia produced from the

hydrolysis of non-chromogenic amide substrates. The released ammonia can be quantified

using the Berthelot (indophenol blue) reaction, which produces a colored compound detectable

at approximately 620 nm.[9] Another endpoint assay involves the reaction of the formed

carboxylate with hydroxylamine to produce a hydroxamate, which forms a colored complex with

ferric ions (Fe³⁺) that can be measured around 500 nm.[10]
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Caption: Principle of the chromogenic spectrophotometric amidase assay.
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Caption: Experimental workflow for the spectrophotometric amidase assay.

Experimental Protocol: Amidase Activity Assay
using a Chromogenic Substrate
This protocol describes a general method for determining amidase activity using N-(4-

nitrophenyl)butyramide or a similar p-nitroanilide (pNA) substrate.

1. Materials and Reagents
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Enzyme: Purified or partially purified amidase solution.

Substrate:N-(4-nitrophenyl)butyramide or 4-nitroacetanilide.[6][7]

Buffer: 50 mM Sodium Phosphate buffer, pH 7.0-8.0. The optimal pH should be determined

for each specific enzyme.[6][11]

Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile to dissolve the substrate.[6][7]

Equipment:

UV-Vis Spectrophotometer with temperature control.

Cuvettes (1 cm path length).

Pipettes.

Water bath or incubator.

pH meter.

2. Reagent Preparation

Buffer Solution (50 mM Sodium Phosphate, pH 7.0): Prepare a solution of 50 mM sodium

phosphate and adjust the pH to 7.0 at the desired assay temperature.[6]

Substrate Stock Solution (e.g., 100 mM): Dissolve the pNA substrate in DMSO to prepare a

concentrated stock solution. Store this solution protected from light.[6] Note: Due to the poor

solubility of some substrates, an organic solvent is necessary. The final concentration of the

solvent in the assay should be kept low (e.g., <10%) to avoid enzyme denaturation.[5][6]

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. Keep the

enzyme on ice until use. The concentration should be adjusted so that the rate of

absorbance change is linear for at least 5-10 minutes.

3. Assay Procedure
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Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 405 nm

and equilibrate the temperature to the desired value (e.g., 37°C).[5][6]

Reaction Mixture Preparation: In a 1 cm cuvette, prepare the reaction mixture by adding the

following in order:

Assay Buffer (e.g., to a final volume of 1.0 mL).

Substrate solution (diluted from the stock to achieve the desired final concentration).

Blank Measurement: Mix the contents of the cuvette and place it in the spectrophotometer.

Use this mixture to zero the instrument (this is the blank). The blank should account for any

non-enzymatic hydrolysis of the substrate.

Initiate the Reaction: Remove the cuvette, add a small volume of the enzyme solution to

initiate the reaction, and mix quickly by inverting the cuvette. The final enzyme concentration

should be in the range that produces a linear rate of product formation.

Data Collection: Immediately place the cuvette back into the spectrophotometer and start

recording the absorbance at 405 nm every 15 or 30 seconds for a period of 5-10 minutes.

4. Calculation of Enzyme Activity

Determine the Rate of Reaction: Plot absorbance versus time. The initial rate of the reaction

(v₀) is the slope (ΔAbs/min) of the linear portion of this curve.

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance

change into enzyme activity.

Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000

Where:

ΔAbs/min: The initial rate of absorbance change per minute.

ε (Molar extinction coefficient): For p-nitroaniline at ~pH 7, ε is approximately 10,000

M⁻¹cm⁻¹. This value can vary slightly with pH and buffer composition and should be

determined experimentally if high accuracy is needed.
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l (Path length): The path length of the cuvette, typically 1 cm.

Calculate Specific Activity: To determine the specific activity, divide the enzyme activity by

the concentration of the protein in the final reaction mixture.

Specific Activity (U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

One unit (U) of amidase activity is defined as the amount of enzyme that catalyzes the

formation of 1 µmole of product per minute under the specified assay conditions.[10]

Data Presentation: Kinetic Parameters of Amidases
The following table summarizes kinetic data for various amidases determined using

spectrophotometric assays.
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Enzyme
Source

Substrate Kₘ k_cat_
Waveleng
th (nm)

Assay
Condition
s

Referenc
e

Candida

antarctica

Lipase B

(CALB)

N-(4-

nitrophenyl

)-

butyramide

4.2 ± 1.3

mM

(2.9 ± 0.6)

x 10⁻⁴ s⁻¹
405

pH 7.0,

37°C, 10%

organic

solvent

[5]

Pseudomo

nas

fluorescens

Aryl

acylamidas

e

p-

Nitroacetan

ilide

20 µM 7 s⁻¹
Not

Specified
High pH [12]

Bacillus

subtilis

esterase 2

(Bs2) wild-

type

N-(4-

nitrophenyl

)-

butyramide

1000 µM

(approx.)
~0.015 s⁻¹ 405

pH 7.0,

10%

DMSO

[6]

Bacillus

subtilis

esterase 2

(Bs2)

F398D

variant

N-(4-

nitrophenyl

)-

butyramide

2000 µM

(approx.)
~0.020 s⁻¹ 405

pH 7.0,

10%

DMSO

[6]

Pseudomo

nas

aeruginosa

Amidase

Acrylamide
1.12 x 10⁻²

M
64.04 s⁻¹

340 (linked

assay)

Not

Specified
[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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